molecular formula C10H14N4 B8622566 N*3*-Isopropyl-1H-indazole-3,6-diamine

N*3*-Isopropyl-1H-indazole-3,6-diamine

Cat. No. B8622566
M. Wt: 190.25 g/mol
InChI Key: YCNQREOAWXCUGB-UHFFFAOYSA-N
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Patent
US07517901B2

Procedure details

Isopropyl-(6-nitro-1H-indazol-3-yl)-amine (0.070 g, 0.318 mmol) and SnCL2.2H2O (0.365 g, 1.62 mmol) were added to 5 mL EtOH, and the reaction mixture was heated to 78° C. and stirred for four hours. The reaction mixture was cooled and concentrated under reduced pressure. The resulting oil was dissolved in 5 mL EtOH and the solution was treated with 5 mL saturated aqueous NaHCO3. The resulting solid was removed by filtration, and the filtrate was washed with saturated aqueous NaHCO3, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (EtOAc/hexanes 0-100%) to give 0.036 g of N*3*-Isopropyl-1H-indazole-3,6-diamine, MS (M+H)=219.
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=2)[NH:7][N:6]=1)([CH3:3])[CH3:2]>CCO>[CH:1]([NH:4][C:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[NH:7][N:6]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C)(C)NC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 5 mL EtOH
ADDITION
Type
ADDITION
Details
the solution was treated with 5 mL saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (EtOAc/hexanes 0-100%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)NC1=NNC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.036 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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